4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene derivatives under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative to form the core structure of the compound. This step may involve nucleophilic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for organic electronic materials, such as organic semiconductors.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access . The furan and thiophene rings contribute to the compound’s ability to interact with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1-(furan-2-yl)-2,3-dioxopiperazine: Lacks the thiophene moiety but shares the piperazine and furan rings.
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide: Similar structure but without the ethyl group.
Uniqueness
4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct electronic properties and potential applications in various fields. The combination of these heterocycles with the piperazine ring enhances its versatility and functionality in scientific research and industrial applications.
Properties
IUPAC Name |
4-ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-18-5-6-19(15(21)14(18)20)16(22)17-9-12-8-11(10-24-12)13-4-3-7-23-13/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIPWUTWGBVRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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